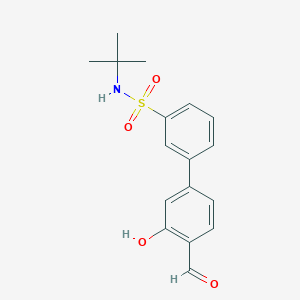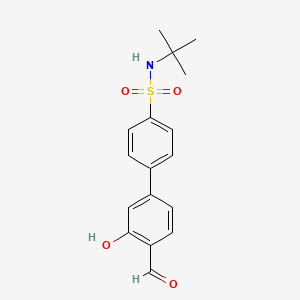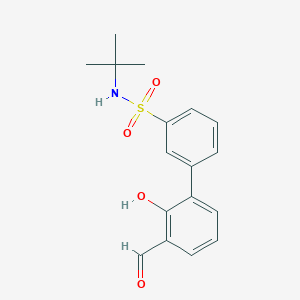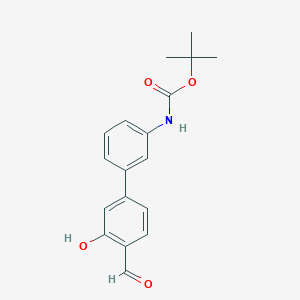
5-(3-BOC-Aminophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% (5-BOC-AP-2FP) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless solid with a melting point of 159-161 °C and a boiling point of 286-288 °C. 5-BOC-AP-2FP is a highly versatile compound, with a wide range of potential applications in the field of organic synthesis. It has been used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of a variety of materials, including polymers, dyes, and catalysts.
Wirkmechanismus
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% is an organic compound that undergoes a variety of chemical reactions. The most common reaction is the nitro-aldol reaction, which involves the formation of a nitro-aldehyde from the reaction of a nitro compound with an aldehyde. The nitro-aldehyde then undergoes a condensation reaction with a formylphenol to form 5-(3-BOC-Aminophenyl)-2-formylphenol, 95%. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% has a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of a variety of fungi, including Candida albicans and Aspergillus niger. In addition, it has been shown to possess anti-inflammatory and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% is a highly versatile compound, with a wide range of potential applications in the field of organic synthesis. Its advantages include its low cost, high purity, and easy availability. In addition, it is relatively stable and can be stored for long periods of time. Its main limitation is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
The potential applications of 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% are vast and continue to expand as new research is conducted. Future research may focus on the synthesis of new compounds using 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% as a starting material. In addition, further research may focus on the use of 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% in the synthesis of materials for use in medical and industrial applications. Finally, research may focus on the use of 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% in the synthesis of novel drugs and agrochemicals.
Synthesemethoden
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% can be synthesized using a variety of methods. The most commonly used method involves the reaction of 3-bromo-4-nitrobenzaldehyde with 2-formylphenol in the presence of a base. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at a temperature of 60-80 °C for 12-24 hours. The product is then isolated by filtration and purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of a variety of materials, including polymers, dyes, and catalysts. In addition, it has been used in the synthesis of a variety of biologically active compounds, including antibiotics, antimicrobial agents, and anti-cancer agents.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-formyl-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-6-4-5-12(9-15)13-7-8-14(11-20)16(21)10-13/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKYOKNVGYFWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-2-formylphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)
![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
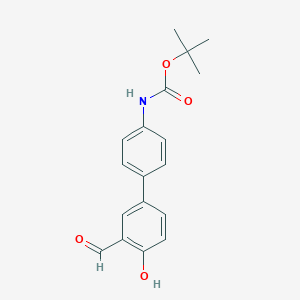
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)

